molecular formula C9H11N3O2 B2851177 1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid CAS No. 1009282-26-1

1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B2851177
CAS No.: 1009282-26-1
M. Wt: 193.206
InChI Key: UKGYNTRXPAKSOG-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid is a compound that features a pyrimidine ring attached to a pyrrolidine ring with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with pyrrolidine-2-carboxylic acid under specific conditions. For instance, a Diels–Alder reaction between a key intermediate and a triazine derivative can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with enzymes and receptors, influencing biological processes. The carboxylic acid group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of a pyrimidine ring and a pyrrolidine ring with a carboxylic acid group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-pyrimidin-2-ylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-8(14)7-3-1-6-12(7)9-10-4-2-5-11-9/h2,4-5,7H,1,3,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGYNTRXPAKSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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